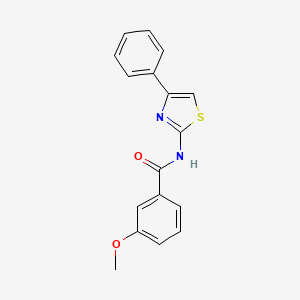

(Z)-3-methoxy-N-(4-phenylthiazol-2(3H)-ylidene)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-21-14-9-5-8-13(10-14)16(20)19-17-18-15(11-22-17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGPMNKPISRZSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-methoxy-N-(4-phenylthiazol-2(3H)-ylidene)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Benzamide Group: The benzamide group can be introduced through the reaction of the corresponding benzoyl chloride with an amine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of concentrated sulfuric acid for nitration or halogens in the presence of a Lewis acid for halogenation.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

- Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry:

- Potential applications in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (Z)-3-methoxy-N-(4-phenylthiazol-2(3H)-ylidene)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy group, thiazole ring, and benzamide moiety may contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds for Comparison :

N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides (2a-t) Structure: Aroyl groups at the thiazole 3-position instead of the benzamide's 3-methoxy group. Synthesis: Base-catalyzed cyclization of 1-aroyl-3-aryl thioureas with acetophenone and bromine .

(Z)-Ethyl 2-((Z)-5-((Dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate Structure: Thiazolidinone core with ester and dimethylamino substituents. Synthesis: Multicomponent reaction involving benzoylisothiocyanate, amines, and phenacyl bromide . Differentiation: The thiazolidinone ring and ester group confer distinct electronic properties, influencing reactivity and biological activity .

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Structure: Thiadiazole ring with pyridinyl and acetyl substituents. Synthesis: Reaction of enaminones with active methylene compounds (e.g., acetylacetone) . Differentiation: Thiadiazole vs. thiazole rings alter ring strain and electron density, affecting interactions with enzymes like DHFR .

Spectral and Physicochemical Properties

1H-NMR and IR Data :

- Target Compound : Expected methoxy singlet at δ ~3.85 (cf. ), C=O stretch at ~1605–1679 cm⁻¹ .

- 4h () : Methoxy group at δ 3.85, aromatic protons at δ 7.22–8.67.

- 8a () : Acetyl CH₃ at δ 2.63, pyridinyl protons at δ 8.04–8.38.

Thermal Stability :

- The target compound’s melting point is unreported, but analogs like 8a (mp 290°C) and 8b (mp 200°C) suggest high thermal stability due to rigid heterocyclic cores .

Antifungal Activity :

- N-(4-Phenyl-3-aroylthiazol-2-ylidene)benzamides (2a-t) : Show low to moderate activity against fungi, likely due to aroyl group hydrophobicity .

Anticancer Potential :

Biological Activity

(Z)-3-methoxy-N-(4-phenylthiazol-2(3H)-ylidene)benzamide is a thiazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables, case studies, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 3-methoxybenzoyl chloride with 4-phenylthiazole under basic conditions. The reaction pathway can be summarized as follows:

- Starting Materials : 3-methoxybenzoyl chloride and 4-phenylthiazole.

- Reaction Conditions : The reaction is conducted in a suitable solvent (e.g., DMF or DMSO) at elevated temperatures.

- Purification : The crude product is purified using recrystallization or chromatography.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μM |

| Escherichia coli | 32 μM |

| Pseudomonas aeruginosa | 8 μM |

These results indicate that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria, which is crucial for developing new antimicrobial agents .

Anticancer Activity

The potential anticancer effects of thiazole derivatives have been extensively investigated. For instance, compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| A549 (lung cancer) | 7.5 |

| HeLa (cervical cancer) | 6.0 |

The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, as evidenced by flow cytometry analyses showing increased apoptotic cells upon treatment .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives like this compound is influenced by various structural features:

- Methoxy Group : The presence of the methoxy group at the 3-position enhances lipophilicity and may improve cellular uptake.

- Thiazole Ring : The thiazole moiety contributes to the compound's ability to interact with biological targets, potentially through π-stacking interactions.

- Phenyl Substitution : The phenyl group at the 4-position can modulate electronic properties and steric hindrance, affecting binding affinity to target proteins.

Case Studies

Recent studies have highlighted the efficacy of thiazole derivatives in preclinical models:

- Study on Anticancer Activity :

- Study on Antimicrobial Effects :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-methoxy-N-(4-phenylthiazol-2(3H)-ylidene)benzamide, and how can purity be validated?

- Methodology :

- Synthesis : Use domino reactions with TBHP (tert-butyl hydroperoxide) as an oxidizing agent under reflux conditions in methanol or ethanol (e.g., analogous to the synthesis of (Z)-2-((2-oxoindolin-3-ylidene)amino)-N-phenylbenzamide in ).

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization.

- Validation : Confirm purity via HRMS (High-Resolution Mass Spectrometry) and NMR (¹H/¹³C) spectroscopy. For example, HRMS data for structurally similar thiazole derivatives (e.g., m/z 329.0515 for N-(4-(3-chlorophenyl)thiazole derivatives) can guide expected values .

Q. How can researchers characterize the stereochemical configuration (Z/E) of this compound?

- Methodology :

- NMR Analysis : Use NOESY (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity between the methoxy group and thiazole ring protons.

- X-ray Crystallography : Refine crystal structures using SHELXL ( ) to unambiguously assign the (Z)-configuration, as demonstrated for related benzamide-thiazole hybrids .

Q. What in vitro assays are suitable for initial biological screening (e.g., anticancer, enzyme inhibition)?

- Methodology :

- Anticancer Activity : Screen against metastatic cancer cell lines (e.g., MDA-MB-231) using migration/invasion assays, as done for N-(4-arylthiazol-2-ylidene)benzamide derivatives .

- Enzyme Inhibition : Target lactate dehydrogenase A (LDH-A) via spectrophotometric assays, referencing protocols for thiazole-based LDH inhibitors .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity?

- Methodology :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -Cl, -Br) or electron-donating (e.g., -OCH₃) groups. Compare IC₅₀ values in enzyme assays (e.g., LDH-A inhibition decreased by 40% when replacing -OCH₃ with -CF₃) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to analyze interactions with LDH-A’s active site, correlating binding energy with experimental activity .

Q. What mechanistic insights explain its inhibitory effects on cancer cell migration?

- Methodology :

- Transcriptomics : Use RNA-seq to identify downregulated metastasis-related genes (e.g., MMP-9, VEGF) in treated cells.

- Western Blotting : Validate suppression of EMT (Epithelial-Mesenchymal Transition) markers like Snail and Twist, as observed in thiazole derivative studies .

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.